molecular formula C21H20N6O4 B2983137 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775353-81-5

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No.: B2983137
CAS No.: 1775353-81-5
M. Wt: 420.429
InChI Key: WSVNPRONIINATG-UHFFFAOYSA-N
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Description

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H20N6O4 and its molecular weight is 420.429. The purity is usually 95%.
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Properties

IUPAC Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-2-16-23-19(24-31-16)18-14-7-3-5-9-25(14)21(30)27(20(18)29)12-13-11-17(28)26-10-6-4-8-15(26)22-13/h4,6,8,10-11H,2-3,5,7,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVNPRONIINATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer and nematocidal activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N6O3C_{17}H_{20}N_6O_3, and it features a unique combination of oxadiazole and pyrimidine moieties that contribute to its biological effects. The structural complexity allows for various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the compound have shown promising results in inhibiting cancer cell growth. A notable case study involved the evaluation of a related oxadiazole derivative against the SW1116 cancer cell line, which demonstrated an IC50 value of 2.46μM2.46\,\mu M . This suggests that modifications in the oxadiazole structure can significantly enhance biological activity.

Nematocidal Activity

The compound's structural components suggest potential nematocidal properties. Research on 1,2,4-oxadiazole derivatives has revealed significant nematocidal activity against species such as Bursaphelenchus xylophilus. For example, a related derivative exhibited an LC50 value of 2.8μg/mL2.8\,\mu g/mL . This indicates that compounds containing oxadiazole rings can effectively target nematodes by interacting with their acetylcholine receptors.

The mechanism through which these compounds exert their effects involves binding to specific receptors or enzymes within the target organisms. In the case of anticancer activity, it is hypothesized that these compounds may induce apoptosis or inhibit cellular proliferation pathways. For nematodes, the interaction with acetylcholine receptors leads to paralysis and eventual death .

Data Summary

Activity Target IC50/LC50 Value Reference
AnticancerSW1116 cell line2.46μM2.46\mu M
NematocidalBursaphelenchus xylophilus2.8μg/mL2.8\mu g/mL

Case Studies

  • Anticancer Evaluation : In a study focused on oxadiazole derivatives for anticancer applications, it was found that specific modifications in the structure led to enhanced potency against various cancer cell lines. The study emphasized the role of substituents on the oxadiazole ring in modulating biological activity .
  • Nematode Interaction : Another study investigated several oxadiazole derivatives for their efficacy against nematodes. The results indicated that certain structural features significantly improved nematocidal activity compared to traditional agents like avermectin .

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